Securitinine
Overview
Description
Securitinine is a naturally occurring compound found in various plants such as Margaritaria indica and Phyllanthus amarus. It has a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Securitinine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the core structure: This involves the construction of the securinine skeleton through cyclization reactions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Oxidation and reduction steps: These steps are used to introduce the ketone functionality at the 11th position.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Securitinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Securitinine has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research focuses on its therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of Securitinine involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to receptors: The compound can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulating enzyme activity: It can inhibit or activate enzymes involved in various biochemical pathways.
Influencing gene expression: The compound may affect the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Securitinine can be compared with other similar compounds such as:
Securinine: A structurally related compound with similar biological activities.
4-methoxy-2-quinolone: Another compound with a methoxy group and potential therapeutic applications.
11-keto-β-boswellic acid: A compound with a ketone group at the 11th position, known for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups and its diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLWRYOORWTCQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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